tert-Butyl 3-ethyl-3-methylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-ethyl-3-methylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-ethyl-3-methylpiperazine-1-carboxylate typically involves the reaction of 3-ethyl-3-methylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-ethyl-3-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-ethyl-3-methylpiperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the effects of steric hindrance on enzyme-substrate interactions. It can also be used as a model compound to investigate the pharmacokinetics and pharmacodynamics of piperazine derivatives.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Piperazine derivatives are known for their antimicrobial, antiviral, and anticancer activities, and this compound may exhibit similar properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 3-ethyl-3-methylpiperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The piperazine ring can interact with various biological targets, leading to different biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 3-ethyl-3-methylpiperazine-1-carboxylate is unique due to the presence of both ethyl and methyl groups on the piperazine ring. This structural feature can influence its reactivity and biological activity compared to other piperazine derivatives. The combination of steric hindrance from the tert-butyl group and the electronic effects from the ethyl and methyl groups makes this compound distinct in its class.
Properties
Molecular Formula |
C12H24N2O2 |
---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl 3-ethyl-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-6-12(5)9-14(8-7-13-12)10(15)16-11(2,3)4/h13H,6-9H2,1-5H3 |
InChI Key |
OQTGTZYVGNODJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CN(CCN1)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.